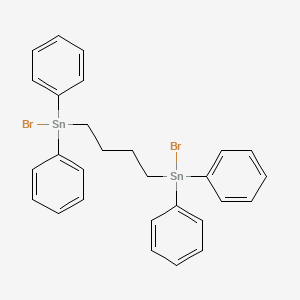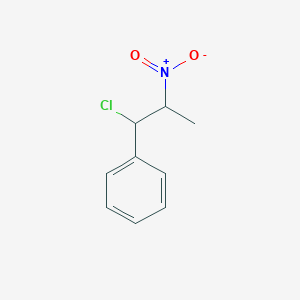
(1-Chloro-2-nitropropyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-2-nitropropyl)benzene is an organic compound characterized by a benzene ring substituted with a chloro group and a nitropropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-nitropropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of chlorobenzene, followed by the introduction of a propyl group through Friedel-Crafts alkylation. The nitration process involves treating chlorobenzene with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The Friedel-Crafts alkylation is then carried out using propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-2-nitropropyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form (1-Amino-2-nitropropyl)benzene.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: (1-Amino-2-nitropropyl)benzene.
Reduction: (1-Amino-2-nitropropyl)benzene.
Substitution: (1-Hydroxy-2-nitropropyl)benzene.
Aplicaciones Científicas De Investigación
(1-Chloro-2-nitropropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1-Chloro-2-nitropropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, further modifying the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
Chlorobenzene: A benzene ring with a single chloro group.
Nitrobenzene: A benzene ring with a single nitro group.
(1-Chloro-2-nitrobenzene): A benzene ring with both chloro and nitro groups but without the propyl group.
Uniqueness
(1-Chloro-2-nitropropyl)benzene is unique due to the presence of both chloro and nitro groups along with a propyl group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
86705-92-2 |
|---|---|
Fórmula molecular |
C9H10ClNO2 |
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
(1-chloro-2-nitropropyl)benzene |
InChI |
InChI=1S/C9H10ClNO2/c1-7(11(12)13)9(10)8-5-3-2-4-6-8/h2-7,9H,1H3 |
Clave InChI |
VMYWRBRKOIYPGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C1=CC=CC=C1)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
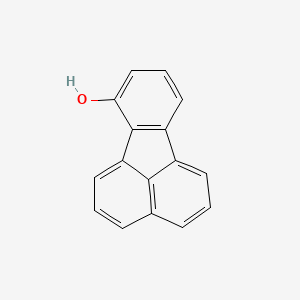

![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
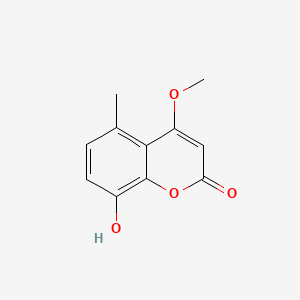
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
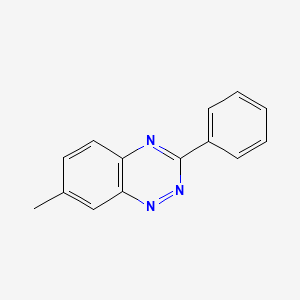
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
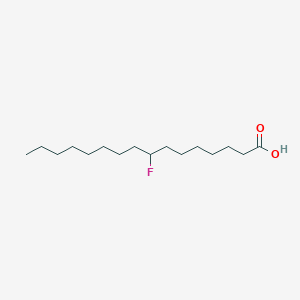
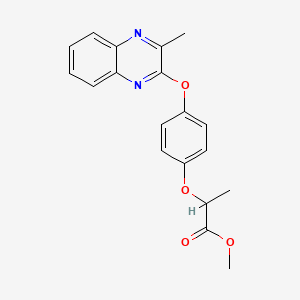


![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
